molecular formula C10H10N2 B3057723 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile CAS No. 84500-67-4

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B3057723
CAS No.: 84500-67-4
M. Wt: 158.2 g/mol
InChI Key: OZCAXVJMDCPLEO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile (CAS 84500-67-4) is a nitrile-substituted derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in drug discovery and medicinal chemistry research. The THIQ core is a privileged structure found in numerous natural products and clinically used drugs, and it is known to confer a wide range of pharmacological activities . This carbonitrile variant serves as a valuable synthetic intermediate or building block for the design and development of novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) and create derivatives targeting various disease pathways. The THIQ scaffold is present in compounds studied for their potential as anticancer agents, including inhibitors of protein-protein interactions such as Bcl-2/Mcl-1 and the PD-1/PD-L1 immune checkpoint pathway . The incorporation of the carbonitrile group can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a key functional group for lead optimization efforts in pharmaceutical research. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAXVJMDCPLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511614
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84500-67-4
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile (THIQ-CN) is a derivative of tetrahydroisoquinoline (THIQ), a compound known for its diverse biological activities. This article reviews the biological activity of THIQ-CN, focusing on its medicinal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Medicinal Chemistry and Biological Activities

THIQ and its derivatives have been extensively studied for their pharmacological properties. THIQ-CN exhibits a range of biological activities including anti-tumor, anti-inflammatory, anti-convulsant, and anti-microbial effects. The heterocyclic structure of THIQ provides a scaffold for the development of novel therapeutic agents.

Table 1: Biological Activities of THIQ-CN Derivatives

CompoundActivity TypeMechanism of ActionReference
THIQ-CNAnti-tumorInduction of apoptosis in cancer cells
THIQ-CNAnti-inflammatoryInhibition of pro-inflammatory cytokines
THIQ-CNAnti-convulsantModulation of GABAergic neurotransmission
THIQ-CNAcaricidalDisruption of physiological processes in mites

Structure-Activity Relationship (SAR)

The biological activity of THIQ-CN is influenced by its structural features. Modifications to the carbonitrile group or the isoquinoline core can significantly alter its pharmacological profile. For instance, studies have shown that substituents at specific positions on the aromatic ring enhance anti-cancer activity and reduce toxicity.

Case Study: Acaricidal Activity

A recent study evaluated the acaricidal properties of various THIQ derivatives against Psoroptes cuniculi, demonstrating that certain modifications led to enhanced efficacy. The compound with the strongest activity exhibited an LC50 value of 0.2421 μg/mL, indicating potent lethality against the target organism .

The mechanisms underlying the biological activities of THIQ-CN are multifaceted:

  • Anti-tumor Activity : THIQ derivatives induce apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.
  • Anti-inflammatory Effects : These compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic potential in inflammatory diseases.
  • Neuroactive Properties : By modulating neurotransmitter systems, particularly GABAergic pathways, THIQ derivatives demonstrate promise as anti-convulsants.

Scientific Research Applications

Biological Activities

THIQ-CN and its derivatives exhibit a wide range of biological activities that make them promising candidates for drug development. These include:

  • Antimicrobial Properties: THIQ derivatives have shown effectiveness against various pathogens, indicating potential use as antimicrobial agents .
  • Neuroprotective Effects: Studies suggest that THIQ compounds can exert protective effects in neurodegenerative disorders, making them relevant for treating conditions like Alzheimer's disease .
  • Acaricidal Activity: Certain THIQ derivatives have been identified as promising acaricides, which could be beneficial in agricultural applications .

Medicinal Chemistry Perspectives

The medicinal chemistry landscape for THIQ-CN is evolving with ongoing research into its structure-activity relationships (SAR). The compound's ability to mimic natural amino acids allows it to be incorporated into peptides and peptidomimetics. Notably, substituting the proline residue in the drug enalapril with a THIQ moiety led to the successful development of quinapril, an approved medication .

Applications in Drug Design:

  • Peptidomimetics: THIQ serves as a surrogate for proline in peptide structures, enhancing biological activity and stability .
  • Targeting Enzymes/Receptors: Modifications to the THIQ structure can improve binding affinity to specific biological targets .

Synthesis and Biological Evaluation of THIQ Derivatives

A study synthesized several 6-amino-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives and evaluated their antibacterial activity. The results indicated that these derivatives exhibited significant antibacterial properties with yields ranging from 85% to 97% during synthesis .

Neuroprotective Potential

Research has highlighted the neuroprotective effects of THIQ analogs in cellular models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity Differences
Compound Name Substituent (Position) Biological Activity Key Data/Notes Reference
2-(4-Fluorophenyl)-derivative (16) 4-F (aromatic) Xanthine oxidase inhibition IC50 = 135.72 ± 2.71 µM
2-(3-Fluorophenyl)-derivative (2) 3-F (aromatic) Acaricidal activity Yield: 83%; m.p. data reported
Compound 17 7,8-dimethoxy (core) Inactive for xanthine oxidase inhibition Loss of activity due to dimethoxy groups
7-Nitro derivatives (18k–q) Nitro (7-position) Not explicitly stated Synthesized via Castagnoli–Cushman reaction
  • Positional Sensitivity : Fluorine at the 4-position (compound 16 ) confers xanthine oxidase inhibition, whereas the same group at the 3-position (compound 2 ) is associated with acaricidal activity. This highlights the role of regiochemistry in target selectivity.
  • Steric and Electronic Effects : The inactivity of compound 17 (7,8-dimethoxy substitution) underscores the detrimental impact of bulky electron-donating groups on xanthine oxidase binding .

Structural Analogues with Varied Core Modifications

Modifications to the tetrahydroisoquinoline core or carbonitrile position lead to divergent pharmacological profiles:

Table 2: Core-Modified Analogues
Compound Name Structural Feature Activity/Property Reference
1MeTIQ Methyl at 1-position (no -CN) Neuroprotective; MAO inhibition
1BnTIQ Benzyl at 1-position Neurotoxic
THIQ7C (1,2,3,4-THIQ-7-carbonitrile) -CN at 7-position Binds D2 receptors; ERK1/2 modulation
6-Tetrazolyl derivatives Tetrazolyl at 6-position PPARγ partial agonist activity
  • Functional Group Position: Shifting the cyano group from the 1-position (parent compound) to the 7-position (THIQ7C) alters receptor binding, as seen in its interaction with dopamine D2 receptors .
  • Neuroactive Derivatives: 1MeTIQ’s neuroprotection contrasts with 1BnTIQ’s toxicity, illustrating how minor substitutions (methyl vs. benzyl) drastically alter neuroactivity .

Stereochemical Influences

Stereochemistry significantly impacts pharmacological efficacy and purity requirements:

  • Optically Pure Isomers: The (1S)-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomer is prioritized for its stereochemical purity (>97% by weight), which is critical for consistent biological performance .

Physicochemical Properties

Substituents affect physical properties such as melting points and solubility:

Table 3: Physicochemical Comparison
Compound Name Substituent Melting Point (°C) Yield (%) Notes Reference
2-(2-Chlorophenyl)-derivative (4) 2-Cl (aromatic) 115–116 87 Crystalline structure confirmed
2-(3-Methoxyphenyl)-derivative (22) 3-OCH3 (aromatic) Oil (no m.p.) 73 UV λmax = 245 nm
1,2,3,4-THIQ-7-carbonitrile HCl -CN at 7-position Not reported N/A Commercial availability
  • Crystallinity vs. Oily Forms : Chloro-substituted derivatives (e.g., compound 4 ) form stable crystals, while methoxy-substituted analogues (e.g., compound 22 ) exist as oils, impacting formulation strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, followed by cyanation. For example, derivatives with aryl substituents (e.g., 2-(4-iodophenyl) analogs) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, achieving yields >85% under optimized conditions (reflux in acetonitrile, 12–24 hours). Characterization relies on IR (C≡N stretch at ~2220 cm⁻¹), ¹H/¹³C NMR (δ 5.49 ppm for C1-H), and HR-MS (e.g., [M+Na]+ at m/z 383.0014) .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, methoxy) at positions 6 or 7 of the isoquinoline core. For instance, 2-(methoxyphenyl) derivatives show improved aqueous solubility (LogP reduction by 0.5–1.0 units) while retaining antimicrobial activity. Solvent-free aza-Friedel-Crafts reactions are recommended for regioselective functionalization .

Q. What analytical techniques are critical for confirming the stereochemistry of chiral this compound derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) and X-ray crystallography (e.g., CCDC deposition for (1S)-1-phenyl derivatives) resolve enantiomers. NMR coupling constants (e.g., J = 10.5 Hz for axial protons) and NOE correlations further validate stereochemical assignments .

Advanced Research Questions

Q. How does alkyl chain length (C1–C17) at the N1 position affect the cytotoxicity and antimicrobial activity of this compound derivatives?

  • Methodological Answer : Synthesize a homologous series via reductive amination (NaBH₃CN, THF). Activity trends:

  • C6–C10 chains : Optimal antifungal activity (MIC = 2–4 µg/mL against Candida albicans).
  • C12+ chains : Reduced solubility but enhanced Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC = 8 µg/mL).
  • Use logP-activity relationships (Hansch analysis) to rationalize results .

Q. What mechanistic insights explain the neurotoxicity of this compound derivatives in dopaminergic neurons?

  • Methodological Answer : In vitro models (SH-SY5Y cells) reveal mitochondrial dysfunction (JC-1 assay for ΔΨm loss) and ROS generation (DCFH-DA probe). Structure-activity studies show that electron-withdrawing groups (e.g., CN at C1) exacerbate toxicity via MAO-B inhibition (IC₅₀ = 12 µM) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to antitumor targets like topoisomerase II?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB 1ZXM. Key interactions:

  • C1-CN : Hydrogen bonding with Asn91 (ΔG = −9.2 kcal/mol).
  • Aryl substituents : π-π stacking with DNA base pairs.
    Validate predictions with SPR (KD = 0.8 µM for 2-(4-iodophenyl) derivatives) .

Q. What strategies mitigate metabolic instability of this compound in hepatic microsomal assays?

  • Methodological Answer : Fluorination at C3 (e.g., 3-CF₃) reduces CYP3A4-mediated oxidation (t₁/₂ increase from 15 to 45 minutes). Deuteration at benzylic positions (C4-H) further enhances stability (deuterium isotope effect, kH/kD = 6.5) .

Key Research Gaps

  • SAR for CNS-targeted analogs : Limited data on blood-brain barrier penetration of polar derivatives.
  • In vivo toxicity profiles : Most studies are in vitro; rodent models are needed for neurotoxicity validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

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